molecular formula C6H4N2O5 B182416 3,5-Dinitrophenol CAS No. 586-11-8

3,5-Dinitrophenol

Cat. No.: B182416
CAS No.: 586-11-8
M. Wt: 184.11 g/mol
InChI Key: UEMBNLWZFIWQFL-UHFFFAOYSA-N
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Description

3,5-Dinitrophenol is a chemical compound with the molecular formula C6H4N2O5. It is one of the six isomers of dinitrophenol, which are nitro derivatives of phenol. This compound is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

3,5-Dinitrophenol (DNP) primarily targets the mitochondria in cells . The mitochondria are the powerhouses of the cell, responsible for producing ATP (adenosine triphosphate), the main energy currency of the cell.

Mode of Action

DNP acts as an uncoupler of oxidative phosphorylation . It carries protons across the mitochondrial membrane, disrupting the proton gradient that drives ATP synthesis . This disruption leads to a rapid loss of ATP, causing the energy from the electron transport chain to be released as heat instead of being used to produce ATP .

Biochemical Pathways

The primary biochemical pathway affected by DNP is the electron transport chain in the mitochondria . By uncoupling oxidative phosphorylation, DNP causes the energy from this pathway to be released as heat. This leads to an increase in metabolic rate and energy expenditure, as the body must burn more fuel to maintain ATP levels .

Pharmacokinetics

This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DNP and their impact on its bioavailability.

Result of Action

The primary result of DNP’s action is a rapid increase in metabolic rate and energy expenditure . This can lead to weight loss, as the body burns more fuel to compensate for the loss of ATP production. This can also lead to dangerous side effects, such as uncontrolled hyperthermia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DNP. For example, the presence of other substances in the environment can affect the degradation of DNP . Additionally, the pH of the environment can influence the ionization state of DNP, potentially affecting its ability to cross membranes and exert its uncoupling effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is carried out in large reactors with precise control over the reaction parameters to achieve high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dinitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and other chemicals.

    Biology: It serves as a tool for studying enzyme kinetics and metabolic pathways.

    Medicine: Although not commonly used in modern medicine, it has historical significance in the study of metabolic disorders.

    Industry: It is used in the manufacture of pesticides, herbicides, and fungicides.

Comparison with Similar Compounds

3,5-Dinitrophenol is one of the six isomers of dinitrophenol. The other isomers include:

  • 2,3-Dinitrophenol
  • 2,4-Dinitrophenol
  • 2,5-Dinitrophenol
  • 2,6-Dinitrophenol
  • 3,4-Dinitrophenol

Uniqueness: Compared to its isomers, this compound has unique properties due to the specific positioning of the nitro groups. This positioning affects its reactivity and the types of reactions it undergoes. For example, 2,4-Dinitrophenol is known for its use as a weight loss agent due to its strong uncoupling activity, whereas this compound is more commonly used in industrial applications .

Properties

IUPAC Name

3,5-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMBNLWZFIWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207318
Record name 3,5-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-11-8
Record name 3,5-Dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dinitroanisole (1.36 g, 6.9 mmol) and concentrated aqueous HBr (50 ml) was heated to reflux temperature for 16 h. After cooling to ambient temperature, the solid precipitate was filtered off, washed with water and dried. Yield: 325 mg (26%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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